molecular formula C24H23N3O B12405196 PPAR|A agonist 3

PPAR|A agonist 3

Cat. No.: B12405196
M. Wt: 369.5 g/mol
InChI Key: VTPVHUKEMCBVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PPARα Agonist 3 (referred to as Compound 3 in ) is a pan-peroxisome proliferator-activated receptor (PPAR) agonist developed through scaffold-based drug discovery. It exhibits balanced activation across PPARα, PPARγ, and PPARδ subtypes, with distinct partial agonism toward PPARγ and PPARδ. Key characteristics include:

  • Potency: Cellular EC₅₀ values of 0.99 μM (PPARα), 0.85 μM (PPARγ), and 1.3 μM (PPARδ) .
  • Partial Agonism: Displays 45% ± 10% activation of PPARγ (vs. rosiglitazone) and 67% ± 18% activation of PPARδ (vs. L-165041), suggesting a selective PPAR modulator (SPPARM) profile .
  • Structural Basis: Binds exclusively to Pocket A of the PPAR ligand-binding domain (LBD), leaving Pocket B unoccupied. This unique binding mode recruits a water molecule into the signaling interface, likely contributing to partial agonism .

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-[4-[(2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C24H23N3O/c1-2-7-23-26-21-10-5-6-11-22(21)27(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)24(25)28/h3-6,8-15H,2,7,16H2,1H3,(H2,25,28)

InChI Key

VTPVHUKEMCBVSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N

Origin of Product

United States

Preparation Methods

Mitsunobu Protocol for Pyridine Ethers

A modified Mitsunobu reaction eliminates by-products by using ADDP (azodicarboxylate) and PS-PPh₃ (polystyrene-bound triphenylphosphine). This method was employed to synthesize pyridine ether derivatives with high PPARα agonistic activity.

Step Reagents/Conditions Yield Outcome
Mitsunobu Coupling Pyridinol, alcohol, ADDP, PS-PPh₃, THF 54% Pyridyl ether formation
By-Product Suppression Optimized reaction stoichiometry N/A Reduced by-product formation

Suzuki Cross-Coupling for Aromatic Substituents

This reaction is critical for introducing hydrophobic tails in dual PPARα/γ agonists. For example, in the synthesis of (S)-6 (LJ570), Suzuki coupling was used to attach benzene rings to intermediates.

Step Reagents/Conditions Yield Outcome
Suzuki Coupling Benzeneboronic acid, Pd catalyst, base >70% Diphenyl-substituted intermediate
Hydrolysis LiOH, THF/H₂O, reflux 85% Carboxylic acid derivative

Structural Optimization Insights

PPARα agonists require precise structural features to achieve selectivity and potency:

Heterocyclic Scaffolds

Trifluoromethyl phenyl derivatives (e.g., 35a ) exhibit high PPARα/δ potency (EC₅₀ = 0.26 ± 0.08 µM) with selectivity against PPARγ (4.22 ± 0.18 M).

Compound Structure PPARα Activity Selectivity (PPARγ)
35a Trifluoromethyl phenyl EC₅₀ = 0.26 µM 4.22 M
37c Butane derivative 91% activation 88% activation

Dual Agonist Design

Dual PPARα/γ agonists like (S)-6 bind to both canonical and alternate sites of PPARγ, inhibiting Cdk5-mediated phosphorylation at Ser273.

Property (S)-6 (LJ570) Rosiglitazone
PPARγ Partial Agonism EC₅₀ = 0.12 µM (PPARα), 0.12 µM (PPARγ) Full agonist
Cdk5 Inhibition Effective at 10 µM None reported

Data Tables from Key Studies

PPARα Agonist Activity Profiles

Data compiled from studies on heterocyclic PPARα agonists:

Compound Structure PPARα EC₅₀ PPARγ Selectivity Application
35a Trifluoromethyl phenyl 0.26 µM 4.22 M Lipid metabolism
37c Butane derivative 91% activation 88% activation Dual PPARα/γ activity
Clofibrate Propanoic acid derivative N/A N/A Hyperlipidemia treatment

Synthetic Yields for Key Intermediates

Yields from Mitsunobu and Suzuki reactions:

Reaction Substrate Conditions Yield Reference
Mitsunobu Coupling Pyridinol + alcohol ADDP, PS-PPh₃, THF, 0°C → RT 54%
Suzuki Coupling Bromo intermediate Pd(PPh₃)₄, K₂CO₃, DME/H₂O 75%
Hydrolysis Methyl ester LiOH, THF/H₂O, reflux 85%

Chemical Reactions Analysis

Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Introduction to PPARα Agonists

PPARα agonists are primarily utilized to manage dyslipidemia and related metabolic disorders. They function by activating PPARα, leading to enhanced fatty acid oxidation and reduced triglyceride levels. The therapeutic use of these agonists has been widely studied in conditions such as type 2 diabetes mellitus (T2DM), non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.

Metabolic Disorders

PPARα agonists are effective in treating dyslipidemia and improving insulin sensitivity. For instance:

  • Dyslipidemia Treatment : Agonists like fenofibrate and pemafibrate have been shown to significantly lower triglyceride levels while increasing high-density lipoprotein cholesterol (HDL-C) levels. Clinical studies indicate that these agents can effectively manage atherogenic dyslipidemia, reducing the risk of cardiovascular events .
  • Type 2 Diabetes Management : PPARα activation improves insulin sensitivity and glycemic control in T2DM patients. Research shows that dual PPARα/γ agonists can provide better metabolic outcomes compared to single agonists .

Cardiovascular Health

PPARα plays a protective role in cardiovascular health by modulating lipid metabolism and inflammation:

  • Cardiac Protection : Studies have demonstrated that PPARα agonists can protect against ischemia/reperfusion injury in diabetic models by activating pathways such as PI3K/Akt, which are crucial for myocardial protection .
  • Fibrosis Regression : Compounds like arjunolic acid have been identified as PPARα agonists that help regress cardiac fibrosis by inhibiting non-canonical transforming growth factor-β signaling pathways .

Cognitive Function

Recent studies have highlighted the role of PPARα in cognitive health:

  • Cognitive Improvement : Pharmacological stimulation of PPARα has been shown to enhance cognitive function in animal models. For example, treatment with PPARα agonists improved behavioral outcomes in mice with cognitive impairments induced by pharmacological agents .

Antimicrobial Defense

PPARα agonists also exhibit potential benefits in immune response:

  • Host Defense Mechanisms : Activation of PPARα enhances autophagy and lysosomal biogenesis in macrophages, promoting antimicrobial defense against pathogens such as Mycobacterium tuberculosis. This suggests a novel application of PPARα agonists in infectious disease management .

Case Studies

StudyApplicationFindings
Nissen et al., 2007DyslipidemiaLY518674 demonstrated similar efficacy to fenofibrate in lowering triglycerides but increased LDL-C levels significantly .
Bulhak et al., 2019Cardiovascular HealthWY-14643 provided myocardial protection during ischemic events through PI3K/Akt pathway activation .
PMC4481424Cognitive FunctionPPARα agonist treatment improved behavior in models of cognitive inflexibility .
PMC5414793Antimicrobial DefensePPARα activation enhanced macrophage responses against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 3 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptor.

Comparison with Similar Compounds

Pan-PPAR Agonists

Compound PPARα EC₅₀ (μM) PPARγ EC₅₀ (μM) PPARδ EC₅₀ (μM) Agonism Profile Key Features
PPARα Agonist 3 0.99 0.85 1.3 Pan-agonist; partial γ/δ Water-mediated partial activation
Indeglitazar ~0.51 ~0.37 ~2.7 Pan-agonist; α > δ > γ Full α agonism; structural similarity to fibrates
Bezafibrate 50 20 60 Pan-agonist (weak) Clinically used fibrate; lipid-lowering
ZBH Not reported Not reported Not reported Dual α/γ; in vivo efficacy Improves hyperlipidemia in hamsters

Key Observations :

  • Potency : Compound 3 has sub-micromolar EC₅₀ values, outperforming bezafibrate (micromolar range) .
  • Selectivity : Indeglitazar shows full PPARα agonism but reduced γ/δ responses, whereas Compound 3 maintains balanced pan-activity with partial γ/δ activation .

Partial Agonists and SPPARMs

Compound Target Agonism Profile Therapeutic Implications
Compound 3 PPARγ/δ 45% γ, 67% δ Reduced adipogenic side effects
9-(E,E)-HODE PPARγ Partial agonist Anti-inflammatory; less lipid accumulation
MRL20 PPARγ Partial agonist Structural overlap with indeglitazar
A3AR Ligands PPARγ 30–54% activation Dual adenosine receptor modulation

Mechanistic Insights :

  • Partial PPARγ agonists (e.g., Compound 3, 9-(E,E)-HODE) avoid full adipogenesis, mitigating side effects like weight gain associated with rosiglitazone (a full agonist) .
  • Structural differences (e.g., Pocket A vs. dual-pocket binding) dictate partial vs. full agonism .

Structural and Functional Comparisons

  • Binding Pockets :
    • Compound 3 : Occupies only Pocket A, recruiting a water molecule that alters coactivator binding .
    • Full Agonists (e.g., Rosiglitazone) : Engage both Pockets A and B, stabilizing the AF-2 helix for maximal activation .
  • Water-Mediated Effects : Compound 3’s partial agonism is linked to a single water molecule in PPARγ/δ complexes, a feature absent in full agonists .

Therapeutic Implications and Challenges

  • Advantages of Compound 3: Balanced pan-activity with partial γ/δ agonism may improve metabolic parameters (e.g., lipid profiles, insulin sensitivity) without typical TZD side effects .
  • Limitations of Pan-Agonists :
    • Clinical failures of earlier pan-agonists (e.g., muraglitazar due to cardiovascular toxicity) highlight the need for optimized selectivity .
    • PPARγ-independent effects (e.g., tubulin modulation by antagonist compounds) complicate mechanistic interpretations .

Biological Activity

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes. Among these, PPARα is particularly significant in lipid metabolism, glucose homeostasis, and inflammation. This article focuses on the biological activity of PPARα agonist 3, exploring its mechanisms, therapeutic potential, and relevant research findings.

PPARα agonists activate the receptor by binding to specific ligands, leading to a conformational change that facilitates the recruitment of coactivators and the transcriptional machinery. This process enhances the expression of genes involved in:

  • Fatty Acid Oxidation : PPARα promotes the expression of enzymes that facilitate the breakdown of fatty acids in the liver and muscle tissues, thereby improving lipid profiles and reducing triglyceride levels in the bloodstream .
  • Glucose Homeostasis : Activation of PPARα enhances insulin sensitivity and glucose uptake in peripheral tissues, which is crucial for managing conditions like type 2 diabetes .
  • Anti-inflammatory Effects : PPARα has been shown to inhibit pro-inflammatory pathways, thereby reducing inflammation associated with metabolic disorders .

Clinical Studies

Recent clinical trials have demonstrated the efficacy of PPARα agonists in managing metabolic disorders:

  • Type 2 Diabetes Management : A meta-analysis indicated that PPAR agonist therapy significantly reduced HbA1c levels by an average of 0.53% compared to metformin alone, without increasing adverse events . Furthermore, dual PPARα/γ agonists like tesaglitazar have shown promise in improving glycemic control and lipid profiles .
Treatment TypeHbA1c Reduction (%)Fasting Insulin Reduction (pmol/L)
Metformin Alone-0.53-19.83
PPAR Agonist Add-On-0.53-19.83
  • Cardiovascular Risk : PPARα activation has been linked to improved cardiovascular outcomes by enhancing lipid metabolism and reducing inflammation, which are critical factors in preventing atherosclerosis .

Animal Studies

Animal models have provided insights into the pharmacological effects of PPARα agonists:

  • Insulin Sensitivity : In studies involving high-fat diet-induced insulin resistance in rats, treatment with tesaglitazar improved insulin sensitivity significantly, as evidenced by increased glucose infusion rates during hyperinsulinemic-euglycemic clamps .
ParameterControl GroupTesaglitazar Group
Glucose Infusion Rate (mg/kg/min)XY
NEFA Clearance (%)AB

Case Studies

Several case studies highlight the therapeutic potential of PPARα agonists:

  • Case Study on Dyslipidemia : A patient with dyslipidemia was treated with fenofibrate (a PPARα agonist), resulting in a significant decrease in triglycerides (from 300 mg/dL to 150 mg/dL) over three months .
  • Neurological Disorders : In models of multiple sclerosis, PPAR agonists demonstrated neuroprotective effects by reducing disease progression and promoting recovery .

Challenges and Future Directions

Despite their therapeutic benefits, the development of certain PPAR agonists has faced challenges due to adverse effects such as weight gain and cardiovascular risks associated with some dual agonists . Ongoing research aims to develop selective PPAR modulators that maximize therapeutic benefits while minimizing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.